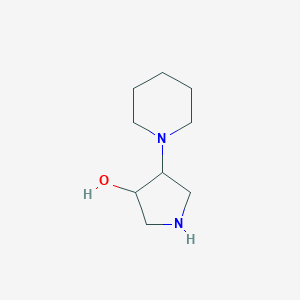

4-(1-Piperidinyl)-3-pyrrolidinol

説明

特性

IUPAC Name |

4-piperidin-1-ylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c12-9-7-10-6-8(9)11-4-2-1-3-5-11/h8-10,12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWZAEGLDMHZFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CNCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Dynamics and Synthetic Utility of 4-(1-Piperidinyl)-3-pyrrolidinol: A Technical Guide

Introduction: The Molecular Architecture

4-(1-Piperidinyl)-3-pyrrolidinol (CAS: 1274875-57-8 for the generic structure) represents a "privileged scaffold" in medicinal chemistry—a term reserved for molecular frameworks capable of providing ligands for diverse biological targets.

This molecule is a vicinal amino-alcohol embedded within a heterocyclic diamine system. Its architecture is defined by two distinct nitrogen-containing rings:

-

The Core: A five-membered pyrrolidine ring, providing a secondary amine and a hydroxyl group at positions 3 and 4.

-

The Substituent: A six-membered piperidine ring attached at the C4 position of the pyrrolidine.

Structural Logic and Stereochemistry

The presence of the hydroxyl group at C3 and the piperidinyl group at C4 creates two contiguous stereocenters. This results in four possible stereoisomers:

-

(3R, 4R) and (3S, 4S): The trans isomers.

-

(3R, 4S) and (3S, 4R): The cis isomers.

From a synthetic perspective, the trans-isomer is the thermodynamic and kinetic product of the most common synthetic route (epoxide ring opening), making it the dominant form in research catalogs (e.g., trans-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride).

3D Conformation Visualization (DOT)

The following diagram illustrates the connectivity and the logical flow of the molecule's functional domains.

Figure 1: Functional connectivity of the 4-(1-Piperidinyl)-3-pyrrolidinol scaffold.

Physicochemical Properties[2][3][4]

Understanding the acid-base profile of this molecule is critical for formulation and salt selection. The molecule contains two basic nitrogen atoms and one ionizable hydroxyl group (though the OH pKa is >15, irrelevant for physiological pH).

Ionization Constants (pKa)

The basicity of the nitrogen atoms dictates the protonation state at physiological pH (7.4).

| Functional Group | Type | Approx. pKa | Charge at pH 7.4 | Role in Binding |

| Pyrrolidine Nitrogen (N1) | Secondary Amine | ~9.5 - 10.5 | Positive (+1) | Ionic bond with Asp/Glu residues in proteins. |

| Piperidine Nitrogen (N1') | Tertiary Amine | ~8.5 - 9.0 | Positive (+1) | Ionic interactions; slightly less basic due to steric bulk. |

| Hydroxyl Group (C3-OH) | Alcohol | > 15 | Neutral | Hydrogen bond donor/acceptor. |

Note: The proximity of the electronegative oxygen at C3 inductively lowers the pKa of the piperidine nitrogen at C4 compared to an unsubstituted piperidine.

Lipophilicity and Solubility

-

LogP (Predicted): ~ -0.1 to 0.[1]5. The molecule is relatively polar due to the two amines and the alcohol.

-

Solubility: Highly soluble in water as a hydrochloride salt; soluble in polar organic solvents (methanol, DMSO) as a free base.

Synthetic Methodology: The Epoxide Route

As a Senior Scientist, I recommend the nucleophilic ring opening of 3,4-epoxypyrrolidines as the most robust protocol. This method guarantees the trans -stereochemistry due to the backside attack mechanism (

Reaction Scheme Logic

-

Starting Material: N-Boc-3,4-epoxypyrrolidine (or N-Benzyl). The nitrogen must be protected to prevent polymerization.

-

Nucleophile: Piperidine (liquid).

-

Solvent: Ethanol or Acetonitrile (polar protic solvents facilitate epoxide opening via H-bonding to the epoxide oxygen).

-

Catalyst: Lithium Perchlorate (

) or mild heat can accelerate the reaction.

Detailed Protocol (Self-Validating)

Objective: Synthesis of trans-1-Benzyl-4-(1-piperidinyl)-3-pyrrolidinol.

Reagents:

-

1-Benzyl-3,4-epoxypyrrolidine (1.0 eq)

-

Piperidine (1.2 eq)

-

Ethanol (anhydrous, 10 volumes)

Step-by-Step Workflow:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-benzyl-3,4-epoxypyrrolidine (e.g., 17.5 g, 100 mmol) in Ethanol (175 mL).

-

Addition: Add Piperidine (11.9 mL, 120 mmol) dropwise over 10 minutes.

-

Why? Controlling the addition manages the exotherm, though this reaction is generally mild.

-

-

Reaction: Heat the mixture to reflux (80°C) for 6–12 hours.

-

Validation Point: Monitor by TLC (System: DCM/MeOH 9:1). The starting epoxide (

) should disappear, and a more polar product spot (

-

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure (Rotavap) to yield a viscous oil.

-

Purification: The crude oil often requires no column chromatography if the conversion is high. If needed, recrystallize from Hexane/Ethyl Acetate or convert to the HCl salt for precipitation.

-

Salt Formation: Dissolve oil in Ethanol, add 4M HCl in Dioxane (2.5 eq). The dihydrochloride salt precipitates as a white solid.

-

Synthetic Pathway Diagram (DOT)

Figure 2: Regio- and stereoselective synthesis via epoxide ring opening.

Reactivity Profile and Derivatization

For drug development, this molecule serves as an intermediate.[2][3][4] The reactivity is defined by three distinct sites:

-

Secondary Amine (Pyrrolidine N): The most reactive nucleophile (once deprotected).

-

Reaction: Acylation, Alkylation, Sulfonylation.

-

Utility: Attachment to the core drug scaffold (e.g., the quinolone core in antibiotics).

-

-

Secondary Alcohol (C3-OH):

-

Reaction: Esterification, Oxidation (to ketone).

-

Utility: Can be used to modulate solubility (prodrugs) or locked into a cyclic carbamate.

-

-

Tertiary Amine (Piperidine N):

-

Reaction: Quaternization (N-oxide formation).

-

Utility: Generally acts as the basic center for receptor interaction.

-

Pharmaceutical Applications

Antibacterial Agents (Fluoroquinolones)

The pyrrolidine-3-amino or pyrrolidine-3-hydroxy motifs are classic side chains in fluoroquinolones (e.g., Tosufloxacin, Gemifloxacin). The addition of the bulky piperidine group at position 4 modulates:

-

Spectrum of Activity: Bulky groups can enhance activity against Gram-positive bacteria (e.g., S. aureus).

-

Pharmacokinetics: The second amine increases the volume of distribution (

).

CNS Active Agents

The "diamine + hydroxyl" motif is a pharmacophore for:

-

Muscarinic Antagonists: Used in overactive bladder or COPD treatments.

-

Sigma Receptor Ligands: The piperidine ring fits the hydrophobic pocket of Sigma-1 receptors, while the pyrrolidine nitrogen interacts with the aspartate residue.

References

-

PubChem. Trans-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride.[1] National Library of Medicine. Available at: [Link]

-

ChemSrc. 4-(1-Piperidinyl)-3-pyrrolidinol CAS 1274875-57-8. Available at: [Link]

-

Vice, S. et al. "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol."[5] Journal of Organic Chemistry, 2001, 66, 2487-2492.[5] (Context on piperidine/pyrrolidine synthetic handling). Available at: [Link]

-

Larduinat, M. et al. "Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology."[4] Organic & Biomolecular Chemistry, 2016. (Alternative synthetic routes). Available at: [Link]

Sources

- 1. PubChemLite - Trans-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride (C9H18N2O) [pubchemlite.lcsb.uni.lu]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

An In-Depth Technical Guide to the Physicochemical Characterization of 4-(1-Piperidinyl)-3-pyrrolidinol

Preamble: Navigating the Uncharted Territory of a Novel Moiety

In the landscape of drug discovery and materials science, novel chemical entities present both immense opportunity and the fundamental challenge of characterization. 4-(1-Piperidinyl)-3-pyrrolidinol, a molecule featuring a fused piperidinyl-pyrrolidinol scaffold, represents such a frontier. As of this writing, publicly accessible, peer-reviewed experimental data on its specific physicochemical properties are notably scarce.[1] This guide, therefore, adopts a dual-purpose structure. It will serve as a repository for the known and predicted information for this compound while simultaneously providing a robust methodological framework for its empirical characterization.

This document is crafted not as a static data sheet, but as a dynamic whitepaper. It is designed to empower the researcher with the requisite experimental logic and protocols to thoroughly characterize 4-(1-Piperidinyl)-3-pyrrolidinol or any analogous novel compound. We will proceed by examining the foundational molecular structure, delving into predicted and analogous properties, and meticulously detailing the experimental workflows required for their validation. Every protocol is presented with an emphasis on causality—explaining why specific steps are taken—to ensure that the described methods are not merely followed, but understood as self-validating systems.

Molecular Identity and Structural Attributes

The foundational step in characterizing any molecule is to establish its identity. 4-(1-Piperidinyl)-3-pyrrolidinol is a bicyclic tertiary amine with a secondary alcohol. Its structure integrates the saturated heterocycles of piperidine and pyrrolidine, with a hydroxyl group on the pyrrolidine ring that introduces a stereocenter.

| Identifier | Data | Source |

| Chemical Name | 4-(1-Piperidinyl)-3-pyrrolidinol | - |

| Molecular Formula | C₉H₁₈N₂O | [1] |

| Molecular Weight | 170.25 g/mol | Calculated |

| Monoisotopic Mass | 170.1419 Da | [1] |

| Canonical SMILES | C1CCN(CC1)C2C(CNC2)O | - |

| InChIKey | PPWZAEGLDMHZFI-IUCAKERBSA-N (for trans isomer) | [1] |

Note: The presence of stereocenters at positions 3 and 4 of the pyrrolidinol ring implies the existence of cis and trans diastereomers, each as a pair of enantiomers. The specific stereochemistry will significantly influence crystalline structure and, consequently, properties like melting point and solubility.

Thermal Properties: Melting Point and Thermal Stability

The melting point (Tm) is a critical parameter, influencing everything from purification and formulation to storage stability. For a crystalline solid, it provides an indication of purity. Given the absence of experimental data for 4-(1-Piperidinyl)-3-pyrrolidinol, we turn to analogous structures to form a hypothesis. For instance, 4-hydroxypiperidine, a related cyclic amino alcohol, has a reported melting point of 86-90°C.[2][3][4] The introduction of the larger N-pyrrolidinol substituent would be expected to alter the crystal lattice energy, likely resulting in a different melting point.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the gold-standard for determining thermal transitions.[5] It measures the difference in heat flow between a sample and a reference as a function of temperature, providing a highly accurate and reproducible melting point.

Causality of Method Choice: DSC is preferred over traditional melting point apparatus due to its superior precision, ability to detect subtle thermal events (like polymorphic transitions), and its capacity to quantify the enthalpy of fusion (ΔHfus). This provides deeper insight into the energetics of the crystal lattice.[6]

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, tin) to ensure data accuracy.[5]

-

Sample Preparation: Accurately weigh 2-5 mg of the dried, crystalline 4-(1-Piperidinyl)-3-pyrrolidinol into an aluminum DSC pan.[7]

-

Encapsulation: Hermetically seal the pan to prevent any loss of material through sublimation, which is a risk with amine compounds. An empty, sealed pan is to be used as a reference.[7]

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate, typically 5-10°C/min, under an inert nitrogen atmosphere.

-

Continue heating to a temperature sufficiently above the melt to establish a stable post-transition baseline.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.

Self-Validation: The protocol's integrity is maintained by running the sample in triplicate to ensure reproducibility. A sharp, single endotherm is indicative of high purity. The presence of multiple or broad peaks may suggest impurities or the existence of polymorphs.

Solubility Profile

Solubility is a cornerstone of drug development, impacting bioavailability, formulation, and purification. As a polyamine with a hydroxyl group, 4-(1-Piperidinyl)-3-pyrrolidinol is expected to exhibit pH-dependent aqueous solubility and good solubility in polar organic solvents. The presence of two basic nitrogen atoms and a hydrogen-bond-donating hydroxyl group suggests some degree of water solubility.[8]

Predicted and Analogous Solubility Data

-

Aqueous Solubility: Piperidine itself is miscible with water.[9] 4-hydroxypiperidine is also highly soluble in water.[10] The larger, more hydrophobic dual-ring structure of 4-(1-Piperidinyl)-3-pyrrolidinol will likely reduce water solubility compared to these smaller analogues, but it is expected to be soluble in acidic aqueous solutions due to the formation of protonated, charged species.[8][11]

-

Organic Solvent Solubility: Compounds like N-BOC-4-hydroxypiperidine are soluble in chloroform and ethyl acetate.[12] It is anticipated that 4-(1-Piperidinyl)-3-pyrrolidinol will be soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

A multi-step approach is necessary to fully characterize solubility.

Step-by-Step Protocol:

-

Qualitative Screening:

-

To a series of vials, add ~5 mg of the compound.

-

Add 1 mL of various solvents (e.g., water, pH 2 HCl, pH 7.4 buffer, pH 10 buffer, methanol, acetonitrile, ethyl acetate, dichloromethane).

-

Vortex for 2 minutes and visually inspect for dissolution. This provides a rapid assessment of solubility in different media.[13]

-

-

Thermodynamic Solubility (Shake-Flask Method):

-

Add an excess amount of the compound to a known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline) in a sealed vial.

-

Agitate the slurry at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Filter the suspension through a 0.45 µm filter to remove undissolved solids.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

-

Self-Validation: The presence of solid material at the end of the experiment is crucial to confirm that an equilibrium saturation was achieved.

-

Acidity and Basicity: pKa Determination

The ionization constants (pKa values) of a molecule are critical for predicting its behavior in biological systems, including absorption, distribution, and receptor binding. 4-(1-Piperidinyl)-3-pyrrolidinol has two basic nitrogen atoms: the piperidinyl nitrogen and the pyrrolidinyl nitrogen. Their basicity will be distinct and influenced by the overall molecular structure. The hydroxyl group is weakly acidic but its pKa is likely too high to be relevant in a physiological pH range.

Causality of Method Choice: Potentiometric titration is a direct and highly accurate method for determining pKa values.[14] It involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the precise determination of the inflection points corresponding to the pKa values.[15]

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: Prepare a dilute, aqueous solution of the compound (e.g., 0.01 M) of known concentration.[16]

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Use a calibrated pH electrode to monitor the solution's pH.

-

Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments, recording the pH after each addition.[16]

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa values are determined from the pH at the half-equivalence points. For a molecule with two basic centers, two distinct buffer regions and equivalence points will be observed.

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume to more accurately identify the equivalence points.

-

Self-Validation: The accuracy of the method relies on the precise calibration of the pH meter and the accurate standardization of the titrant. The experiment should be repeated to ensure reproducibility.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the molecular structure. A combination of NMR, FT-IR, and Mass Spectrometry is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed molecular structure, including connectivity and stereochemistry.[17]

Expected ¹H and ¹³C NMR Features:

-

¹H NMR: Signals corresponding to the protons on the piperidine and pyrrolidine rings are expected in the aliphatic region (approx. 1.5-3.5 ppm). The proton attached to the hydroxyl-bearing carbon (CH-OH) would likely appear as a multiplet around 3.5-4.5 ppm. The OH proton itself will be a broad singlet, and its chemical shift will be solvent-dependent.

-

¹³C NMR: The spectrum will show nine distinct carbon signals. The carbon attached to the hydroxyl group will be in the range of 60-75 ppm. Carbons adjacent to the nitrogen atoms will be shifted downfield (approx. 40-60 ppm).[18]

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning specific proton and carbon signals and confirming the connectivity between the piperidinyl and pyrrolidinol rings.[17][19]

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[17]

-

Data Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥400 MHz).[20]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

-

O-H Stretch: A strong, broad band in the region of 3400-3200 cm⁻¹ corresponding to the hydroxyl group.

-

N-H Stretch (if secondary amine present): The pyrrolidine ring contains a secondary amine, which should show a moderate N-H stretching band around 3350-3310 cm⁻¹.[21]

-

C-H Stretch: Multiple bands in the 3000-2850 cm⁻¹ region from the aliphatic C-H bonds.

-

C-N Stretch: Bands in the 1250–1020 cm⁻¹ region corresponding to the aliphatic C-N bonds.[21]

-

C-O Stretch: A strong band in the 1150-1050 cm⁻¹ region for the secondary alcohol C-O bond.

Experimental Protocol:

-

Acquire the spectrum using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which allows for direct analysis of the solid sample with minimal preparation.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.

Expected Fragmentation Pattern (Electrospray Ionization - ESI-MS):

-

Parent Ion: A strong signal for the protonated molecule [M+H]⁺ at m/z 171.1492.

-

Key Fragments: Fragmentation is likely to occur via cleavage of the C-N bonds of the rings or loss of the hydroxyl group as water. Common fragmentation pathways for pyrrolidine and piperidine structures involve ring-opening or cleavage adjacent to the nitrogen atoms.[22][23] The loss of a neutral pyrrolidine or piperidine moiety could also be a characteristic fragmentation pathway.[23]

Experimental Protocol:

-

Sample Infusion: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid) and infuse it directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

MS¹ Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion and confirm its exact mass and isotopic pattern.

-

MS/MS (Tandem MS): Select the parent ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This spectrum serves as a structural fingerprint.

Summary and Forward Outlook

This technical guide provides a comprehensive framework for the physicochemical characterization of 4-(1-Piperidinyl)-3-pyrrolidinol. While experimental data for this specific molecule remains to be published, this document outlines the necessary and authoritative protocols for determining its core properties. Through the application of modern analytical techniques such as DSC, potentiometric titration, and advanced spectroscopy, a complete and robust data package can be generated. The insights from analogous compounds like 4-hydroxypiperidine provide a valuable starting point for experimental design. The rigorous, self-validating methodologies described herein will ensure that the data generated for this novel entity is accurate, reproducible, and fit for purpose in any research or development context.

References

-

McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Available at: [Link]

-

LookChem. (n.d.). Cas 109384-19-2,N-BOC-4-Hydroxypiperidine. Available at: [Link]

-

Wallace, C. J. (2012). Measurement of Polyamine pKa Values. In: Methods in Molecular Biology, vol 872. Humana Press. Available at: [Link]

-

Wallace, C. J. (2012). Measurement of polyamine pKa values. Methods in molecular biology (Clifton, N.J.), 872, 1–11. Available at: [Link]

-

PubChem. (n.d.). Trans-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride. Available at: [Link]

-

University of Rochester. (n.d.). Amine Unknowns. Available at: [Link]

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Available at: [Link]

-

Williamson, K. L., & Masters, K. M. (n.d.). Experiment 2: Determination of Solubility Class. Available at: [Link]

- Rojas-Aguilar, A., Ginez-Carbajal, F., Orozco-Guareño, E., & Flores-Segura, H. (2005). Measurement of enthalpies of vaporization of volatile heterocyclic compounds by DSC. Journal of Thermal Analysis and Calorimetry, 79(1), 95–100.

-

ResearchGate. (n.d.). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Available at: [Link]

- Organic Process Research & Development. (2025). Differential Scanning Calorimetry Evaluation and Orthogonal Projection to Latent Structure Prediction of Thermal Hazards Associated with Five-Membered Aromatic Heterocycles with at Least Two Heteroatoms.

- Jackson, G. (2020).

-

BYJU'S. (2019). Test for Amino Groups. Available at: [Link]

- Idem, R., Tontiwachwuthikul, P., & Sirisawat, A. (2012). Kinetics and Dissociation Constants (pKa) of Polyamines of Importance in Post-Combustion Carbon Dioxide (CO2) Capture Studies. In ACS Symposium Series (Vol. 1097, pp. 43–64). American Chemical Society.

- Petreska Stanoeva, J., Stefova, E., Cvetanoska, M., & Bogdanov, J. (2022). Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and n-oxides in boraginaceae species from macedonia using lc-esi-ms/ms. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 99–110.

-

NIST. (n.d.). 4-Hydroxypiperidine. In NIST Chemistry WebBook. Available at: [Link]

-

PubChem. (n.d.). Piperidin-4-ol. Available at: [Link]

-

ResearchGate. (n.d.). Main MS fragmentation (m/z) of the new fatty acids (pyrrolidides). Available at: [Link]

- Lepesa, D., Chagger, H., & Aresta, M. (2011). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. ChemSusChem, 4(4), 511–519.

- Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583–3587.

-

Semantic Scholar. (n.d.). Measurement of polyamine pKa values. Available at: [Link]

-

ResearchGate. (n.d.). Comparison of experimental and calculated pKa values for polyamines (at 298K). Available at: [Link]

-

NIST. (n.d.). 1-Methyl-3-pyrrolidinol. In NIST Chemistry WebBook. Available at: [Link]

- Afonso, C. A. M., & Candeias, N. R. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.

-

PubChem. (n.d.). 1-Methyl-3-pyrrolidinol, (-)-. Available at: [Link]

-

PubChem. (n.d.). Piperidine. Available at: [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

- Kumar, P., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 40, 116183.

- Laserna, J. J. (Ed.). (1996).

-

National Institute of Justice. (2020). Fragmentation pathways of alpha-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Available at: [Link]

-

ResearchGate. (n.d.). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Available at: [Link]

- PLOS One. (2017). Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids.

-

ChemBK. (2024). 4-Hydroxy Piperidine. Available at: [Link]

- Journal of Food and Drug Analysis. (2021).

- Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.

- Qualitest FZE. (2025).

-

ResearchGate. (n.d.). FT-IR spectrum in the hydroxyl group stretching region (3775–3550 cm À1) obtained after evacuation at 723 K. Available at: [Link]

-

Aladdin. (n.d.). trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride. Available at: [Link]

-

PubChem. (n.d.). 4-(1-Pyrrolidinyl)piperidine. Available at: [Link]

Sources

- 1. PubChemLite - Trans-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride (C9H18N2O) [pubchemlite.lcsb.uni.lu]

- 2. 4-Hydroxypiperidine CAS#: 5382-16-1 [m.chemicalbook.com]

- 3. 4-Hydroxypiperidine | 5382-16-1 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. torontech.com [torontech.com]

- 7. qualitest.ae [qualitest.ae]

- 8. moorparkcollege.edu [moorparkcollege.edu]

- 9. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Hydroxypiperidine(5382-16-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. lookchem.com [lookchem.com]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. Measurement of polyamine pKa values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of Polyamine pK a Values | Springer Nature Experiments [experiments.springernature.com]

- 16. uregina.ca [uregina.ca]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 20. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. researchgate.net [researchgate.net]

- 23. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

4-(1-Piperidinyl)-3-pyrrolidinol CAS number and chemical identifiers

An In-Depth Technical Guide to 4-(1-Piperidinyl)-3-pyrrolidinol

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(1-Piperidinyl)-3-pyrrolidinol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, potential applications, and safe handling protocols, grounding our discussion in established scientific principles and authoritative sources.

Introduction: The Significance of Fused Heterocyclic Scaffolds

In the landscape of modern drug discovery, saturated heterocyclic moieties like piperidine and pyrrolidine are foundational building blocks.[1][2] Their prevalence in FDA-approved pharmaceuticals stems from their ability to confer favorable physicochemical properties, including improved solubility and metabolic stability, while providing a three-dimensional scaffold that allows for precise spatial orientation of functional groups.[3] The molecule 4-(1-Piperidinyl)-3-pyrrolidinol combines these two privileged structures, creating a versatile intermediate with potential applications in a range of therapeutic areas, from central nervous system (CNS) disorders to oncology.[4][5][6][7] This guide serves to consolidate the core technical information required for its effective utilization in a research setting.

Core Chemical Identifiers and Physicochemical Properties

Accurate identification is the bedrock of reproducible science. The fundamental properties of 4-(1-Piperidinyl)-3-pyrrolidinol are summarized below.

| Identifier | Value | Source |

| CAS Number | 1274875-57-8 | [8] |

| Molecular Formula | C₉H₁₈N₂O | [8] |

| Molecular Weight | 170.25 g/mol | [8] |

| Canonical SMILES | OC1CNCC1N1CCCCC1 | [8] |

| Related CAS (Dihydrochloride Salt) | 1220019-95-3 | [9] |

Note: Physicochemical properties such as boiling point, melting point, and density for this specific compound are not widely published. Researchers should rely on empirical analysis for project-specific needs. Inferences can be drawn from the properties of its constituent rings, piperidine and pyrrolidinol.[10][11][12][13][14]

Synthesis Methodology: A Conceptual Protocol

While numerous synthetic routes to substituted pyrrolidines and piperidines exist, the "Borrowing Hydrogen" (BH) methodology represents an elegant and atom-efficient approach for creating hydroxylated heterocycles like 3-pyrrolidinols.[15] The following is a conceptual, multi-step protocol for the synthesis of 4-(1-Piperidinyl)-3-pyrrolidinol, grounded in established chemical transformations.

Experimental Rationale

The core logic of this synthesis is to construct the pyrrolidinol ring from an acyclic precursor using an iridium-catalyzed cyclization. This approach is favored for its efficiency and reduced waste compared to more traditional multi-step methods that may involve protection/deprotection sequences.

Conceptual Synthesis Workflow Diagram

Caption: Conceptual workflow for the synthesis of 4-(1-Piperidinyl)-3-pyrrolidinol.

Step-by-Step Protocol

-

Step 1: Reductive Amination to Form the Acyclic Precursor.

-

To a solution of 1,2,4-butanetriol in a suitable solvent (e.g., methanol), add one equivalent of 4-amino-1-benzylpiperidine.

-

The initial reaction forms an imine intermediate in situ.

-

Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise while monitoring the reaction by TLC or LC-MS until the starting materials are consumed.

-

Perform an aqueous workup to quench the reaction and extract the desired amino-triol precursor. Purify via column chromatography.

-

Causality: The benzyl group serves as a protecting group for the piperidine nitrogen, preventing unwanted side reactions during the subsequent cyclization step. Reductive amination is a robust method for forming C-N bonds.

-

-

Step 2: Iridium-Catalyzed Borrowing Hydrogen Cyclization.

-

In an inert atmosphere glovebox, charge a reaction vessel with the purified amino-triol precursor from Step 1.

-

Add a suitable solvent (e.g., toluene) and the Iridium(III) catalyst (e.g., [Cp*IrCl₂]₂).[15]

-

Seal the vessel and heat to the required temperature (typically >100 °C). The reaction involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde, which then undergoes intramolecular cyclization followed by the return of the hydrogen.[15]

-

Monitor the reaction for the formation of the N-benzyl-4-(1-piperidinyl)-3-pyrrolidinol product.

-

Upon completion, cool the reaction, filter off the catalyst, and concentrate the solvent in vacuo.

-

-

Step 3: N-Deprotection via Hydrogenolysis.

-

Dissolve the crude product from Step 2 in a solvent like ethanol or methanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the benzyl group is cleaved.

-

Filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate to yield the final product, 4-(1-Piperidinyl)-3-pyrrolidinol.

-

-

Step 4: Purification and Characterization.

-

Purify the final compound using silica gel column chromatography to remove any residual impurities.

-

Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Applications in Drug Discovery

The value of 4-(1-Piperidinyl)-3-pyrrolidinol lies in its utility as a versatile scaffold for building more complex molecules with therapeutic potential. The piperidine and pyrrolidine rings are fixtures in compounds targeting a vast array of biological targets.

-

Central Nervous System (CNS) Agents: Both piperidine and pyrrolidine are common in CNS drugs due to their ability to form scaffolds that can be tailored to cross the blood-brain barrier.[4][16] Derivatives have been explored as dual serotonin and noradrenaline reuptake inhibitors for treating depression and as potential cognitive enhancers.[4][5]

-

Enzyme Inhibitors: The rigid, three-dimensional structure of this scaffold is ideal for designing potent and selective enzyme inhibitors. For example, related quinazoline derivatives bearing pyrrolidineoxy or piperidineamino side chains have been developed as potent PI3Kδ inhibitors for applications in oncology and inflammatory diseases.[6]

-

Receptor Ligands: The nitrogen atoms in the structure can act as key interaction points (hydrogen bond acceptors or bases) for a variety of biological receptors. This makes the scaffold suitable for developing novel analgesics, antipsychotics, and other receptor-mediated therapeutics.[17]

Role in a Drug Discovery Pipeline

Caption: The role of a core scaffold in a typical drug discovery workflow.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[11][18]

-

Exposure Controls: Avoid direct contact with skin and eyes. In case of skin contact, wash immediately with soap and water.[12] For eye contact, rinse cautiously with water for several minutes.[12]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[10][12]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

4-(1-Piperidinyl)-3-pyrrolidinol is a valuable chemical intermediate characterized by the fusion of two of medicinal chemistry's most important heterocyclic scaffolds. Its stereochemical complexity and versatile functional handles make it an attractive starting point for the synthesis of novel chemical entities. A thorough understanding of its properties, synthesis, and safe handling is essential for any researcher aiming to leverage its potential in the development of next-generation therapeutics.

References

-

4-(1-Piperidinyl)-3-pyrrolidinol | CAS#:1274875-57-8. Chemsrc. Available from: [Link]

-

4-(1-Pyrrolidinyl)piperidine | C9H18N2 | CID 78703. PubChem. Available from: [Link]

-

4-(1-pirrolidinil)piperidina. Chem-Impex. Available from: [Link]

-

Trans-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride. PubChemLite. Available from: [Link]

-

4-(1-Pyrrolidinyl)piperidine: A Versatile Research Compound. Chem-Impex. Available from: [Link]

-

4-(1-Pyrrolidinyl)piperidine. Chem-Impex. Available from: [Link]

-

Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivaties. World Journal of Pharmaceutical Research. Available from: [Link]

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. International Journal of PharmTech Research. Available from: [Link]

-

4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Introduction of pyrrolidineoxy or piperidineamino group at the 4-position of quinazoline leading to novel quinazoline-based phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. RSC Medicinal Chemistry. Available from: [Link]

-

Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ResearchGate. Available from: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

-

Piperidine Synthesis. Defense Technical Information Center. Available from: [Link]

- Piperidinoyl-pyrrolidine and piperidinoyl-piperidine compounds. Google Patents.

-

Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. ResearchGate. Available from: [Link]

-

Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research. Available from: [Link]

-

Pyrrolidine. Wikipedia. Available from: [Link]

-

Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Cheméo. Available from: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.unipa.it [iris.unipa.it]

- 4. Yeni proje | Virtual tour generated by Panotour [proje.akdeniz.edu.tr]

- 5. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Introduction of pyrrolidineoxy or piperidineamino group at the 4-position of quinazoline leading to novel quinazoline-based phosphoinositide 3-kinase delta (PI3Kδ) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. 4-(1-Piperidinyl)-3-pyrrolidinol | CAS#:1274875-57-8 | Chemsrc [m.chemsrc.com]

- 9. 1-(4-Piperidinyl)-3-pyrrolidinol dihydrochloride | 1220019-95-3 [amp.chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. Piperidine (CAS 110-89-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. chemimpex.com [chemimpex.com]

- 17. researchgate.net [researchgate.net]

- 18. datasheets.scbt.com [datasheets.scbt.com]

thermodynamic stability profile of 4-(1-Piperidinyl)-3-pyrrolidinol

[1]

Executive Summary

4-(1-Piperidinyl)-3-pyrrolidinol is a bifunctional heterocyclic building block characterized by a pyrrolidine core substituted with a hydroxyl group at position 3 and a bulky piperidine ring at position 4.[1][2] Its thermodynamic stability profile is governed primarily by stereochemical constraints (cis/trans isomerism) and functional group interactions (intramolecular hydrogen bonding).[1]

From a drug development perspective, this molecule exhibits high hydrolytic stability but moderate oxidative susceptibility due to its secondary and tertiary amine moieties. The trans-isomer represents the thermodynamic sink (lowest energy state), making it the preferred target for synthesis and isolation.

Structural Analysis & Stereochemical Thermodynamics

The thermodynamic stability of 4-(1-Piperidinyl)-3-pyrrolidinol is dictated by the conformational preference of the pyrrolidine ring and the steric interaction between the C3-hydroxyl and C4-piperidine substituents.[1]

Conformation and Isomerism

The pyrrolidine ring adopts an "envelope" or "twisted" conformation to minimize torsional strain.

-

Trans-Isomer (Thermodynamically Preferred): The bulky piperidine group and the hydroxyl group are on opposite sides of the ring plane. This minimizes steric repulsion (1,2-diaxial-like interactions), effectively lowering the Gibbs free energy (

) of the system.[1] -

Cis-Isomer (Kinetically Accessible): Substituents on the same face lead to significant steric crowding.[1] The cis form is generally 1.5–3.0 kcal/mol higher in energy than the trans form.

Thermodynamic Equilibration

Under thermodynamic control (e.g., high temperature, presence of base), the cis isomer will epimerize to the trans isomer. This process is driven by the release of steric strain.

Mechanism of Epimerization: Epimerization typically occurs via a retro-Michael/Michael addition sequence or radical abstraction at the alpha-carbon, though in this specific saturated system, it is most likely to occur if the secondary amine is reversibly oxidized to an imine or via harsh acid/base catalysis affecting the chiral centers.

Visualization: Stereochemical Stability Landscape

The following diagram illustrates the energy relationship between the isomers and the potential for equilibration.

Figure 1: Reaction coordinate diagram illustrating the thermodynamic drive from the kinetically formed cis-isomer to the stable trans-isomer.[1]

Physicochemical Stability Profile

Ionization and pKa

The molecule contains two basic centers. Understanding their pKa is crucial for salt selection and pH-dependent stability.[1]

-

N1 (Pyrrolidine Secondary Amine): High basicity (Predicted pKa ≈ 10.5 – 11.0).[1]

-

N4' (Piperidine Tertiary Amine): Moderate basicity (Predicted pKa ≈ 8.5 – 9.5).[1]

-

Implication: In aqueous solution at physiological pH (7.4), the molecule will exist predominantly as a di-cation or mono-cation.[1] The salt form (e.g., dihydrochloride) significantly enhances thermal stability compared to the free base.

Solubility and Hygroscopicity

-

Free Base: Likely a low-melting solid or viscous oil.[1] It is lipophilic but capable of H-bonding.[1] Moderate water solubility.[1]

-

HCl Salt: Highly water-soluble but likely hygroscopic .[1]

-

Thermodynamic Risk: Absorption of atmospheric moisture can lower the glass transition temperature (

) of the solid, facilitating amorphous-to-crystalline transitions or hydrolytic degradation of impurities.

Data Summary: Predicted Physicochemical Properties

| Property | Value / Characteristic | Stability Implication |

| LogP | ~0.2 (Free Base) | Moderate lipophilicity; prone to oxidative degradation in solution.[1] |

| pKa (N1) | ~10.8 | Highly basic; absorbs CO₂ from air (carbamate formation).[1] |

| pKa (N4') | ~9.2 | Protonation site; stabilizes molecule against N-oxidation.[1] |

| Physical State | Solid (Salt) / Oil (Base) | Salts are preferred for long-term thermodynamic stability.[1] |

Degradation Pathways (Chemical Thermodynamics)

While the carbon skeleton is robust, the functional groups present specific degradation risks.

Oxidative Instability (Primary Risk)

Amines are thermodynamically susceptible to oxidation by atmospheric oxygen, catalyzed by light and trace metals.

-

N-Oxidation: The tertiary piperidine nitrogen can form an N-oxide.[1]

-

Imine Formation: The secondary pyrrolidine nitrogen can undergo oxidative dehydrogenation to form an imine (or enamine tautomer), which is a reactive electrophile.

Thermal Dehydration

At elevated temperatures (stress conditions), the 3-hydroxyl group can undergo

-

Product: 4-(1-Piperidinyl)-2,3-dihydro-1H-pyrrole (Enamine).[1]

-

Thermodynamics: This is endothermic and entropically favored (release of water).[1]

Visualization: Degradation Network

Figure 2: Primary degradation pathways identified for aminopyrrolidinol derivatives under stress conditions.

Experimental Protocols for Stability Profiling

To validate the thermodynamic profile, the following self-validating protocols are recommended. These align with ICH Q1A (R2) guidelines.

Protocol: Forced Degradation Study

Objective: Determine intrinsic stability and identify degradation products.[1]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in acetonitrile/water (50:50).[1]

-

Stress Conditions:

-

Analysis: Inject samples into HPLC-DAD-MS.

-

Column: C18 (high pH stability preferred, e.g., Waters XBridge).

-

Mobile Phase: Ammonium Bicarbonate (pH 10) / Acetonitrile gradient (Basic pH ensures sharp peaks for amines).[1]

-

-

Validation Criteria: Mass balance must be >90% (Sum of assay + impurities).

Protocol: pH-Rate Profile Determination

Objective: Identify the pH of maximum stability (

Methodology:

-

Prepare buffers ranging from pH 2.0 to 12.0 (0.5 unit increments).

-

Dissolve analyte to 0.5 mg/mL.[1]

-

Incubate at 40°C.

-

Sample at T=0, 24h, 72h, 168h.

-

Plot:

vs pH.[1]-

Interpretation: The minimum on this curve represents the thermodynamic stability optimum. For this molecule, it is expected to be in acidic media (pH 3-5) where amines are protonated (blocking oxidation) but acid-catalyzed dehydration is kinetically slow.[1]

-

Storage and Handling Recommendations

Based on the thermodynamic analysis, the following handling procedures ensure integrity:

-

Form Selection: Store as the Dihydrochloride (2HCl) salt . The lattice energy of the salt stabilizes the molecule against thermal degradation and prevents CO₂ absorption.

-

Atmosphere: Flush containers with Argon or Nitrogen .[1] This removes oxygen (preventing N-oxides) and moisture.[1]

-

Temperature: Store at 2–8°C (Refrigerated). While the salt is likely stable at room temperature, refrigeration minimizes the kinetics of any residual amorphous content crystallizing or degrading.

-

Container: Amber glass (Type I) to prevent photolytic activation of the amines.

References

-

International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][5][6][7] European Medicines Agency.[1] Available at: [Link]

-

PubChem. Compound Summary: 4-(1-Pyrrolidinyl)piperidine (Analogous Structure).[1][8][9] National Library of Medicine.[1] Available at: [Link][1]

-

Alver, Ö., Parlak, C., & Bilge, M. (2011).[10] Experimental and Theoretical NMR Study of 4-(1-Pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia.[10] Available at: [Link][1]

-

Waterman, K. C., et al. (2002). Hydrolysis in Pharmaceutical Formulations.[1] Pharmaceutical Development and Technology.[1] (Contextual reference for amine stability).

-

Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] Informa Healthcare.[1] (Standard text for degradation mechanisms).

Sources

- 1. 4-(1-Pyrrolidinyl)piperidine | C9H18N2 | CID 78703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(1-Piperidinyl)-3-pyrrolidinol | CAS#:1274875-57-8 | Chemsrc [m.chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. One moment, please... [ijset.in]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 8. 4-(1-Pyrrolidinyl)piperidine 95 5004-07-9 [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

Solubility Profiling of 4-(1-Piperidinyl)-3-pyrrolidinol: A Technical Guide

This guide provides an in-depth technical analysis of the solubility characteristics of 4-(1-Piperidinyl)-3-pyrrolidinol (CAS: 1274875-57-8). It is designed for researchers and process chemists requiring precise control over reaction homogeneity, purification, and formulation.

Executive Summary & Compound Identity

4-(1-Piperidinyl)-3-pyrrolidinol is a bifunctional heterocyclic intermediate characterized by a pyrrolidine core substituted with a hydroxyl group at the C3 position and a piperidinyl moiety at the C4 position.[1] Its unique structure—containing a secondary amine, a tertiary amine, and a secondary alcohol—creates a complex solubility profile governed by hydrogen bonding capacity and pH-dependent ionization.

-

CAS Number: 1274875-57-8

-

Molecular Formula: C9H18N2O[2]

-

Molecular Weight: 170.25 g/mol

-

Key Functional Groups:

-

Pyrrolidine Nitrogen (2° Amine): H-bond donor/acceptor; basic (pKa ~9-10).

-

Piperidinyl Nitrogen (3° Amine): H-bond acceptor; basic (pKa ~9-10).

-

Hydroxyl Group (2° Alcohol): H-bond donor/acceptor; polar.

-

Physicochemical Solubility Profile

Due to the limited public empirical data for this specific CAS, the following solubility profile is derived from Structure-Property Relationships (SPR) and validated behavior of structurally analogous diamine-alcohols (e.g., 3-pyrrolidinol, 4-aminopiperidine).

Theoretical Solubility Matrix

The compound exhibits amphiphilic but predominantly polar character.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Protic | Water, Methanol, Ethanol | High (>100 mg/mL) | Strong H-bonding interactions with the -OH and -NH groups. Solubility in water is pH-dependent (increases at pH < 9 due to protonation). |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Excellent solvation of the polar amine/alcohol functionalities; disruption of intermolecular H-bonds. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Good solubility due to interaction with the amine lone pairs; often the preferred solvent for extraction from basic aqueous layers. |

| Ethers | THF, 1,4-Dioxane | Moderate | Soluble, but may require heating. Useful for reactions requiring anhydrous conditions. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Low to Moderate | Often used as an anti-solvent for crystallization or for extractive workups where the compound partitions into the aqueous phase at low pH. |

| Hydrocarbons | Hexane, Heptane, Toluene | Negligible (<1 mg/mL) | The high polarity of the diamine/alcohol core makes it immiscible with non-polar aliphatic chains. Toluene may show limited solubility at reflux. |

Experimental Protocol: The "Golden Standard" Solubility Screen

Objective

To determine the saturation solubility (

Methodology: Equilibrium Shake-Flask (HPLC Quantification)

Reagents:

-

Target Solvent (HPLC Grade)

-

4-(1-Piperidinyl)-3-pyrrolidinol (Test Article)

-

0.45 µm PTFE Syringe Filter

Step-by-Step Workflow:

-

Preparation: Add excess solid (approx. 50 mg) to a 4 mL glass vial.

-

Solvation: Add 1.0 mL of the target solvent.

-

Equilibration: Cap the vial and agitate (orbital shaker at 300 rpm) for 24 hours at

.-

Checkpoint: If the solid dissolves completely, add more solid until a suspension persists.

-

-

Sampling: Allow the suspension to settle for 1 hour.

-

Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into an HPLC vial.

-

Critical: Discard the first 200 µL of filtrate to account for filter adsorption.

-

-

Quantification: Analyze the filtrate via HPLC-UV (or LC-MS if UV chromophore is weak) against a standard curve.

Calculation:

Process Optimization Strategies

A. Reaction Solvent Selection

For nucleophilic substitution or reductive amination reactions involving this intermediate:

-

Recommended: DCM or THF .

-

Reasoning: These solvents dissolve the free base well and are easily removed. For high-temperature reactions, Toluene (at reflux) can be used if the reaction requires azeotropic water removal, though solubility is lower at room temperature (aiding in product precipitation upon cooling).

B. Purification (Recrystallization)

To purify the compound from crude reaction mixtures:

-

Strategy: Anti-Solvent Crystallization .

-

Solvent System: Dissolve in a minimum amount of Isopropanol (IPA) or Ethanol (hot). Slowly add Heptane or MTBE (anti-solvent) until turbidity is observed. Cool slowly to

.

C. pH-Dependent Extraction (Workup)

-

Acidic pH (<4): The compound exists as a di-cation (protonated at both nitrogens). It will partition into the Aqueous Phase .

-

Basic pH (>10): The compound exists as a free base. It will partition into the Organic Phase (DCM or EtOAc).

-

Standard Protocol: To isolate, adjust aqueous layer to pH 12 with NaOH, then extract 3x with DCM.

Visualizations

Figure 1: Solubility Logic & Solvent Selection Workflow

This diagram illustrates the decision-making process for selecting a solvent based on the intended application (Reaction vs. Purification).

Caption: Decision matrix for solvent selection based on process requirements (Reaction vs. Purification).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78703, 4-(1-Pyrrolidinyl)piperidine. (Used for structural analogy and property estimation). Retrieved from [Link]

-

ChemSrc (2025). 4-(1-Piperidinyl)-3-pyrrolidinol CAS 1274875-57-8. Retrieved from [Link]

-

FDA (2018). Q3C(R6) Impurities: Guideline for Residual Solvents. (Reference for solvent classification and safety limits). Retrieved from [Link]

- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

stereochemistry and chirality of 4-(1-Piperidinyl)-3-pyrrolidinol

Executive Summary

The 4-(1-piperidinyl)-3-pyrrolidinol scaffold represents a privileged substructure in medicinal chemistry, serving as a critical pharmacophore in G-protein coupled receptor (GPCR) modulators, particularly CCR5 antagonists and Histamine H3 ligands. Its utility stems from the defined spatial arrangement of the hydrogen-bond donor (hydroxyl group) and the basic amine (piperidinyl group), which allows for precise vector exploration in protein binding pockets.

This guide provides a technical deep-dive into the stereochemistry, synthesis, and characterization of this motif. Unlike the achiral or rigidified analogues, the 3,4-disubstituted pyrrolidine core presents unique stereochemical challenges due to ring flexibility (pseudorotation) and the presence of two contiguous chiral centers.

Stereochemical Analysis

Chiral Centers and Isomer Enumeration

The molecule contains two stereogenic centers at positions C3 and C4 of the pyrrolidine ring. This results in

-

Trans-Diastereomer (Thermodynamic):

-

(3R, 4R)-4-(1-piperidinyl)-3-pyrrolidinol

-

(3S, 4S)-4-(1-piperidinyl)-3-pyrrolidinol

-

Configuration: Substituents are on opposite faces of the ring.

-

-

Cis-Diastereomer (Kinetic/High Energy):

-

(3R, 4S)-4-(1-piperidinyl)-3-pyrrolidinol

-

(3S, 4R)-4-(1-piperidinyl)-3-pyrrolidinol

-

Configuration: Substituents are on the same face of the ring.

-

Conformational Dynamics

Unlike six-membered piperidine rings that lock into stable chair conformations, the five-membered pyrrolidine ring undergoes rapid pseudorotation between envelope (

-

Trans-Isomer Preference: The bulky piperidinyl group at C4 and the hydroxyl group at C3 typically adopt a pseudo-diequatorial orientation to minimize 1,2-steric strain. This forces the vicinal protons (

and -

Cis-Isomer Preference: In the cis configuration, one substituent is forced into a pseudo-axial position while the other is pseudo-equatorial, increasing steric strain and making this isomer thermodynamically less stable and synthetically more challenging to access directly.

Synthetic Pathways & Stereocontrol

The synthesis of 4-(1-piperidinyl)-3-pyrrolidinol is almost exclusively dominated by the epoxide opening strategy , which dictates the stereochemical outcome via mechanism-based control.

The Epoxide Route (Trans-Selective)

The most robust method for generating the trans isomer involves the nucleophilic ring-opening of a 3,4-epoxypyrrolidine intermediate.

-

Mechanism: The reaction proceeds via an

-type mechanism. The piperidine nucleophile attacks the epoxide carbon from the face opposite to the oxygen bridge (anti-addition). -

Stereochemical Outcome: Regardless of the epoxide configuration, the incoming nucleophile and the resulting hydroxyl group will always end up trans to each other.

Workflow Diagram:

Caption: Synthetic logic flow. The epoxide route naturally yields the trans-isomer. Accessing the cis-isomer requires a subsequent inversion step.

Accessing the Cis-Isomer

Since the epoxide route yields the trans product, the cis isomer is typically accessed via:

-

Mitsunobu Inversion: Starting from the trans-alcohol, the stereocenter at C3 is inverted using standard Mitsunobu conditions (DEAD/PPh3/Benzoic acid) followed by hydrolysis.

-

Cyclic Sulfate Route: Dihydroxylation of N-protected 3-pyrroline (yielding cis-diol) followed by cyclic sulfate formation and subsequent displacement by piperidine can yield the cis-amino alcohol, though this is less common due to lower yields.

Analytical Characterization

Distinguishing the diastereomers requires careful analysis, as simple 1D NMR can sometimes be ambiguous due to ring flexibility.

Proton NMR ( NMR)

The coupling constant (

| Feature | Trans-Isomer | Cis-Isomer | Mechanistic Basis |

| Coupling Constant ( | Small (< 5 Hz) or Large (~8-10 Hz) | Intermediate (5-7 Hz) | Depends on conformation. Trans often adopts a twist conformation where H3-H4 dihedral angle is ~90° (minimizing J) or ~160° (maximizing J). Note: In this specific scaffold, the trans isomer often displays a smaller |

| NOE Correlations | Absent between H3 and H4 | Strong between H3 and H4 | The cis protons are on the same face, providing a definitive NOE signal. |

Recommendation: Do not rely solely on

Chiral HPLC

Separation of the enantiomers (e.g., 3R,4R from 3S,4S) requires chiral stationary phases.

-

Columns: Polysaccharide-based columns (e.g., Chiralpak AD-H or OD-H) are highly effective for this class of amino alcohols.

-

Mobile Phase: Hexane/IPA/Diethylamine (DEA) mixtures are standard. The basic additive (DEA) is critical to suppress tailing caused by the secondary/tertiary amines.

Pharmacological Implications[1]

The stereochemistry of the 3-pyrrolidinol core drastically affects biological activity.

-

Receptor Fit: In GPCRs (e.g., CCR5, H3), the binding pocket often requires a specific distance and vector between the basic nitrogen (protonated at physiological pH) and the hydrogen-bond donating hydroxyl. The trans isomer extends these groups, whereas the cis isomer brings them closer, altering the pharmacophore volume.

-

Case Study - CCR5 Antagonists: Research into Maraviroc analogues has shown that the (3R,4R)-configuration of pyrrolidine scaffolds often provides superior binding affinity compared to the (3S,4S) or cis isomers, likely due to optimal alignment with aspartic acid residues in the receptor transmembrane domain.

Experimental Protocol: Synthesis of Trans-4-(1-Piperidinyl)-3-pyrrolidinol

Objective: Synthesis of the racemic trans-isomer from N-Boc-3-pyrroline.

-

Epoxidation:

-

Dissolve N-Boc-3-pyrroline (1.0 eq) in DCM at 0°C.

-

Add m-CPBA (1.2 eq) portion-wise. Stir at RT for 12h.

-

Workup: Wash with saturated

, then

-

-

Ring Opening:

-

Dissolve the epoxide in acetonitrile or water/dioxane.

-

Add Piperidine (3.0 eq).[1]

-

Heat to reflux (80°C) for 16h.

-

Note: The high equivalent of piperidine acts as both nucleophile and base.

-

-

Purification:

-

Concentrate in vacuo.

-

Purify via flash chromatography (DCM/MeOH/NH4OH).

-

Result: The product is exclusively the trans-diastereomer.

-

References

-

Synthesis of 3-pyrrolidinol derivatives: Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology.[2] ChemRxiv. Link

-

Stereochemical Analysis of Pyrrolidines: A Stereoselective Approach to Both 3,4-trans-Disubstituted Pyrrolidin-2-ones and Pyrrolidines. Heterocycles.[3][4][5] Link

-

Pharmacological Relevance: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[2] NIH/PubMed. Link

-

Compound Data: Trans-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride. PubChem. Link

-

NMR Characterization: Coupling constants for 1H and 13C NMR (Karplus Relationships). Rubin Group. Link

Sources

A Comprehensive Technical Guide to 4-(1-Piperidinyl)-3-pyrrolidinol Derivatives: Synthesis, Biological Evaluation, and Therapeutic Potential

Abstract The confluence of privileged scaffolds in medicinal chemistry often yields derivatives with novel and enhanced pharmacological profiles. This guide provides an in-depth technical exploration of 4-(1-Piperidinyl)-3-pyrrolidinol derivatives, a hybrid structure combining the well-established piperidine and pyrrolidine ring systems. The pyrrolidine ring is a cornerstone in numerous bioactive compounds, prized for its stereochemical complexity and ability to explore three-dimensional pharmacophore space.[1] Similarly, the piperidine moiety is one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, integral to pharmaceuticals targeting a wide array of diseases.[2][3] This document synthesizes current knowledge on related structures to propose robust synthetic strategies, predict the therapeutic landscape, and delineate potential structure-activity relationships (SAR) for this promising class of compounds. It is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this novel chemical space.

Introduction: The Convergence of Privileged Scaffolds

Nitrogen-containing heterocycles are fundamental building blocks in drug discovery, with pyrrolidine and piperidine derivatives being particularly prominent.[4][5] The pyrrolidine scaffold is found in natural alkaloids and is a key component of drugs targeting the central nervous system (CNS), inflammation, and infectious diseases.[1][5] Its non-planar, five-membered ring allows for precise spatial orientation of substituents, which is critical for selective receptor binding.

The six-membered piperidine ring is equally significant, appearing in over twenty classes of pharmaceuticals.[2] Its derivatives have demonstrated a vast range of biological activities, including analgesic, antihistaminic, antimicrobial, and CNS-modulating effects.[6][7] The 3-pyrrolidinol substructure, specifically, is a valuable intermediate and scaffold found in various bioactive molecules.[3][8]

By combining these two pharmacologically significant moieties, the 4-(1-Piperidinyl)-3-pyrrolidinol scaffold presents a unique opportunity to develop novel therapeutics. This guide outlines the synthetic pathways to access these molecules and explores their potential applications based on the rich pharmacology of their parent structures.

Synthetic Strategies

The synthesis of 4-(1-Piperidinyl)-3-pyrrolidinol derivatives can be approached through several modern and classical methodologies. A logical retrosynthetic disconnection occurs at the C-N bond between the piperidine nitrogen and the C4 position of the pyrrolidinol ring. This suggests a strategy involving the nucleophilic substitution of a suitable 3-pyrrolidinol precursor with piperidine.

Key Synthetic Methodologies

Method A: Synthesis via "Borrowing Hydrogen" Catalysis

A contemporary and atom-efficient approach to constructing the 3-pyrrolidinol core is through Iridium(III)-catalyzed "borrowing hydrogen" methodology.[3][8] This process utilizes readily available starting materials like 1,2,4-butanetriol and a primary amine (e.g., benzylamine for a protectable N-substituent) to directly form the functionalized pyrrolidine ring.[8] The subsequent steps would involve activation of the C4-hydroxyl (if present) or another leaving group, followed by substitution with piperidine.

Caption: General Synthetic Workflow Diagram.

Method B: Classical Nucleophilic Substitution

A more traditional and highly reliable route involves the synthesis of a pyrrolidine precursor with a good leaving group at the C4 position. This is typically achieved from commercially available starting materials like malic acid. The key step is the S_N2 reaction between the activated precursor and piperidine.

Experimental Protocol: Synthesis of N-Boc-4-(1-Piperidinyl)-3-hydroxypyrrolidine

This protocol outlines a representative synthesis using the nucleophilic substitution approach.

Step 1: Synthesis of Precursor (tert-butyl 3-hydroxy-4-(tosyloxy)pyrrolidine-1-carboxylate)

-

Starting Material: Commercially available N-Boc-3,4-epoxypyrrolidine.

-

Procedure: Dissolve N-Boc-3,4-epoxypyrrolidine in an appropriate solvent (e.g., dichloromethane).

-

Add a nucleophilic source of the tosylate group, such as tosic acid, and stir at room temperature until the reaction is complete as monitored by TLC.

-

Work up the reaction by washing with aqueous bicarbonate solution and brine.

-

Purify the resulting product, tert-butyl 3-hydroxy-4-(tosyloxy)pyrrolidine-1-carboxylate, via column chromatography.

Step 2: Nucleophilic Substitution with Piperidine

-

Reactants: The tosylated precursor from Step 1 and piperidine.

-

Procedure: Dissolve the precursor in a polar aprotic solvent like acetonitrile or DMF.

-

Add 1.5-2.0 equivalents of piperidine to the solution.

-

Add a non-nucleophilic base, such as potassium carbonate, to act as a proton scavenger.

-

Heat the reaction mixture (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction, filter off the solids, and concentrate the solvent under reduced pressure.

-

Purify the crude product via flash column chromatography to yield the N-Boc-4-(1-Piperidinyl)-3-hydroxypyrrolidine derivative.

-

Deprotection (Optional): The Boc protecting group can be removed using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the secondary amine, which can be further functionalized.

Predicted Biological Activities and Therapeutic Landscape

While direct studies on 4-(1-Piperidinyl)-3-pyrrolidinol derivatives are nascent, the extensive research on related structures allows for strong predictions of their pharmacological potential.

-

Central Nervous System (CNS) Activity: Derivatives of 4-(1-pyrrolidinyl)piperidine have been synthesized and evaluated as effective analgesics.[9] Furthermore, related 3-pyrrolidine structures are known inhibitors of serotonin and noradrenaline reuptake, suggesting potential applications as antidepressants or anxiolytics.[10] The ability of the core scaffold to cross the blood-brain barrier is a key property for CNS drugs.[11][12]

-

Antimicrobial Activity: The 4-(1-pyrrolidinyl)piperidine scaffold has shown significant potential as both an antibacterial and antifungal agent.[13][14] A naphthalene derivative of this class was found to be highly active against both Gram-positive and Gram-negative bacteria, as well as fungi.[13] This suggests that the 4-(1-Piperidinyl)-3-pyrrolidinol core could serve as a template for developing new antimicrobial agents.

-

Anti-tuberculosis Activity: Screening of compound libraries has identified piperidinol analogs with potent anti-tuberculosis activity, with MIC values in the low microgram per milliliter range.[15] Although side effects were noted for some analogs, this highlights a promising therapeutic avenue for the 4-(1-Piperidinyl)-3-pyrrolidinol class.[15]

-

Other Potential Applications: The versatility of the piperidine and pyrrolidine scaffolds extends to other targets. Related derivatives have been investigated as selective H1 antagonists for allergic conditions[12], inhibitors of the aldo-keto reductase enzyme AKR1C3 implicated in cancers[16], and cognitive enhancers.[11][17]

Structure-Activity Relationship (SAR) Insights

The modular nature of the 4-(1-Piperidinyl)-3-pyrrolidinol scaffold allows for systematic modification to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Key Modification Points for SAR Studies.

| Position of Modification | Structural Change | Predicted Impact on Activity | Rationale / Supporting Evidence |

| Pyrrolidine Nitrogen (R1) | Introduction of aryl, benzyl, or long-chain alkyl groups. | Modulation of lipophilicity, metabolic stability, and target engagement. | The nature of the N-substituent dramatically impacts activity in many pyrrolidine-based drugs.[1] |

| Piperidine Ring (R2) | Substitution with polar or non-polar groups at C2, C3, or C4. | Can enhance selectivity and potency; may introduce new target interactions. | Altering the polarity of the piperidine ring was shown to diminish activity for AKR1C3 inhibitors, indicating its importance.[16] |

| C3-Hydroxyl Group (-OH) | Inversion of stereochemistry (R vs. S). | Critical for potency and selectivity; enantiomers often have vastly different biological profiles. | For anti-tuberculosis piperidinol analogs, activity was highly dependent on the stereochemistry of the hydroxyl group.[15] |

| C3-Hydroxyl Group (-OH) | Conversion to ether or ester. | May act as a prodrug strategy or alter hydrogen bonding interactions in the target's active site. | Changes can affect solubility and cell permeability.[12] |

Future Perspectives and Conclusion

The 4-(1-Piperidinyl)-3-pyrrolidinol scaffold represents a compelling yet underexplored area for drug discovery. By merging two of medicinal chemistry's most successful heterocyclic motifs, these derivatives are poised for evaluation across a wide range of therapeutic targets.

Future research in this area should focus on:

-

Library Synthesis: Employing the synthetic routes outlined herein to generate a diverse library of derivatives with variations at the key SAR positions.

-

Broad Biological Screening: Testing the synthesized library against panels for CNS activity (e.g., neurotransmitter reuptake), antimicrobial efficacy (bacterial, fungal, and mycobacterial strains), and cancer cell proliferation.

-

Stereoselective Synthesis: Developing methods to isolate pure stereoisomers to fully elucidate the impact of the C3 and C4 chiral centers on biological activity.

-

Pharmacokinetic Profiling: Evaluating lead compounds for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their drug-likeness and potential for in vivo efficacy.

References

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. biomedpharmajournal.org [biomedpharmajournal.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Yeni proje | Virtual tour generated by Panotour [proje.akdeniz.edu.tr]

biological activity potential of 4-(1-Piperidinyl)-3-pyrrolidinol

The 4-(1-Piperidinyl)-3-pyrrolidinol Scaffold: A Versatile Pharmacophore for GPCR and CNS Drug Discovery

Executive Summary

4-(1-Piperidinyl)-3-pyrrolidinol (CAS: 1274875-57-8 / 1390655-00-1 for 2HCl) represents a high-value "privileged scaffold" in medicinal chemistry. It is not a marketed drug itself but a critical intermediate used to construct libraries of bioactive molecules. Its core architecture—a 3-hydroxypyrrolidine ring substituted at the 4-position with a piperidine moiety—provides a rigid, chiral diamine framework capable of projecting substituents into specific binding pockets of G-Protein Coupled Receptors (GPCRs), particularly Chemokine Receptors (CCR5, CCR2) and Monoamine Transporters .

This technical guide dissects the biological potential, synthetic accessibility, and experimental validation of this scaffold for drug discovery professionals.

Chemical Architecture & Pharmacophore Analysis